
N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide, commonly known as OPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPP belongs to the class of pyrrolidinones, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
OPP exerts its biological effects by inhibiting the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have antitumor activity by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. OPP is a selective HDAC inhibitor, which means it only targets specific HDAC isoforms, making it a potentially safer and more effective therapeutic agent.
Biochemical and Physiological Effects
OPP has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic effects, OPP has also been studied for its neuroprotective effects. Studies have shown that OPP can protect neurons from oxidative stress and prevent neuronal cell death, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
OPP has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled using column chromatography. OPP is also selective for specific HDAC isoforms, making it a potentially safer and more effective therapeutic agent. However, there are also some limitations to using OPP in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.
未来方向
There are several future directions for research on OPP. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of OPP for this application. Another area of interest is the development of more potent and selective HDAC inhibitors based on the structure of OPP. Overall, OPP has shown promising results in various scientific research applications, and further research is needed to fully understand its potential as a therapeutic agent.
合成方法
The synthesis of OPP involves the reaction of 3-acetyl-2,5-dimethylpyrrole with phenylhydrazine, followed by the reaction of the resulting product with acryloyl chloride. The final product is obtained after purification using column chromatography. This method is relatively simple and yields high purity OPP.
科学研究应用
OPP has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that OPP can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. OPP has also been studied for its anti-inflammatory and analgesic effects, which could be useful in the treatment of chronic pain and inflammatory disorders.
属性
IUPAC Name |
N-(2-oxo-1-phenylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)14-11-8-9-15(13(11)17)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTNZZWHYUVHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

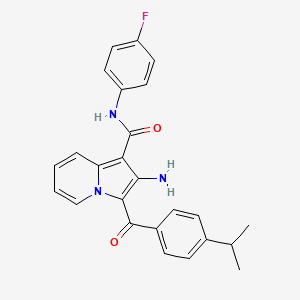


![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)
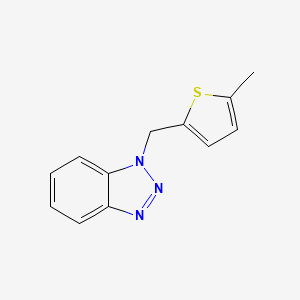

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)
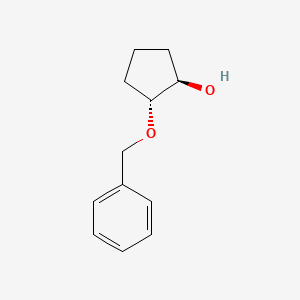

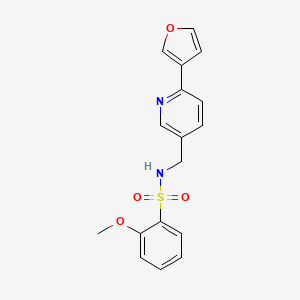
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
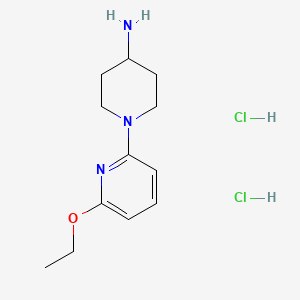
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)